2-Fluoro-1-methyl-3-vinylbenzene
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Overview
Description
2-Fluoro-1-methyl-3-vinylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a fluorine atom, a methyl group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1-methyl-3-vinylbenzene using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of fluorine gas in the presence of a catalyst to achieve selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methyl-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-substituted benzoic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Fluoro-substituted benzoic acids.
Reduction: 2-Fluoro-1-methyl-3-ethylbenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Fluoro-1-methyl-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methyl-3-vinylbenzene involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions with other molecules. The vinyl group can participate in addition reactions, while the benzene ring can undergo substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-methylbenzene: Lacks the vinyl group, resulting in different reactivity.
1-Methyl-3-vinylbenzene: Lacks the fluorine atom, affecting its chemical properties.
2-Fluoro-3-vinylbenzene: Similar structure but different substitution pattern on the benzene ring.
Uniqueness
2-Fluoro-1-methyl-3-vinylbenzene is unique due to the combination of a fluorine atom, a methyl group, and a vinyl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C9H9F |
---|---|
Molecular Weight |
136.17 g/mol |
IUPAC Name |
1-ethenyl-2-fluoro-3-methylbenzene |
InChI |
InChI=1S/C9H9F/c1-3-8-6-4-5-7(2)9(8)10/h3-6H,1H2,2H3 |
InChI Key |
YRMPBXODOVHPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C)F |
Origin of Product |
United States |
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